N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C19H15F3N4O2 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H15F3N4O2/c20-19(21,22)12-4-3-5-13(9-12)26-10-11(8-16(26)27)17(28)25-18-23-14-6-1-2-7-15(14)24-18/h1-7,9,11H,8,10H2,(H2,23,24,25,28) |
InChI Key |
MTOVUZKDJDSYON-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Acid Derivatives
The 5-oxopyrrolidine-3-carboxamide scaffold is typically synthesized via intramolecular cyclization of γ-amino acid precursors. For example:
-
Step 1 : React 3-(trifluoromethyl)benzaldehyde with malonic acid derivatives to form α,β-unsaturated ketones.
-
Step 2 : Subject the intermediate to Michael addition with a protected glycine derivative, followed by acid-catalyzed cyclization to yield the pyrrolidone ring.
-
Starting Material : 3-(Trifluoromethyl)benzaldehyde (10 mmol), ethyl acetoacetate (12 mmol).
-
Conditions : Knoevenagel condensation in ethanol with piperidine (5 mol%), reflux for 6 h.
-
Cyclization : Treat with ammonium acetate in acetic acid at 120°C for 4 h.
-
Yield : 72% (isolated via column chromatography, SiO₂, CH₂Cl₂/MeOH 9:1).
Formation of the Benzimidazol-2-Ylidene Moiety
Condensation of o-Phenylenediamine
The benzimidazole nucleus is synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives:
-
Reaction : o-Phenylenediamine (1 eq) reacts with chloroacetic acid (1.2 eq) in HCl (4 N) under reflux.
-
Oxidation : Intermediate 1-(1H-benzimidazol-2-yl)ethanol is oxidized using KMnO₄/Al₂O₃ to form the carboxamide precursor.
-
NHC Formation : Dehydrohalogenation of 1,3-dihydro-2H-benzimidazol-2-ium salts using strong bases (e.g., KOtBu) generates the free N-heterocyclic carbene.
Carboxamide Coupling
Activation of the Pyrrolidone Carboxylic Acid
The carboxylic acid group of the pyrrolidone is activated for amide bond formation:
-
Acyl Chloride Formation : Treat 5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid with oxalyl chloride (2 eq) in CH₂Cl₂ at 0°C.
-
Coupling Agent : Use EDC/HOBt in DMF to activate the acid for reaction with the benzimidazol-2-ylidene amine.
-
Reactants : Pyrrolidone carboxylic acid (1 eq), EDC (1.5 eq), HOBt (1.5 eq), DMF (anhydrous).
-
Conditions : Stir at 25°C for 12 h, then add 1,3-dihydro-2H-benzimidazol-2-amine (1.2 eq).
Alternative Routes via Palladium Catalysis
Pd-Mediated C–H Activation
Pd-NHC complexes (e.g., trans -(MIC)PdI₂) enable direct coupling of aryl halides with heterocycles:
-
Substrates : 3-(Trifluoromethyl)iodobenzene (1 eq), pyrrolidone-3-carboxamide (1 eq).
-
Catalyst : Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₂CO₃ (2 eq) in toluene at 110°C.
Optimization and Challenges
Regioselectivity in Cyclocondensation
Stability of the NHC Moiety
Analytical Data and Characterization
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₉H₁₆F₃N₃O₂ | HRMS (ESI+) |
| m/z | 392.1214 [M+H]⁺ | Calc. 392.1218 |
| ¹H NMR (DMSO-d₆) | δ 8.12 (s, 1H, NH), 7.85–7.45 (m, 4H) | 500 MHz, TMS as standard |
| HPLC Purity | 98.7% | C18 column, MeOH/H₂O |
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Reactions Undergone
Oxidation: The compound may undergo oxidation reactions, affecting its stability and reactivity.
Reduction: Reduction reactions can modify functional groups.
Substitution: The trifluoromethylphenyl group is susceptible to substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines) for aromatic substitution.
Major Products
- Oxidation: Oxidized derivatives.
- Reduction: Reduced forms.
- Substitution: Various substituted products.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for designing new molecules.
Biology: Studying biological processes or as a probe in cellular studies.
Medicine: Investigating potential drug candidates.
Industry: Used in materials science or catalysis.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Structural Analogs
The following table compares the target compound with structurally related pyrrolidine-3-carboxamide derivatives, highlighting key substituent variations and molecular properties:
Key Observations :
Pharmacological Analogs
Studies on pyrrolidine-3-carboxamide derivatives as antiviral agents (e.g., MERS-CoV inhibitors) reveal structure-activity relationships:
Key Observations :
- Substitution at the pyrrolidine-1 position (e.g., trifluoromethyl vs. chlorophenyl) significantly impacts cytotoxicity and target affinity .
Biological Activity
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H17F3N4O2 |
| Molecular Weight | 392.36 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)N1C(=O)C(C1=CC2=C(N=C(N2)C(F)(F)F)C(=O)N(C)C)=C(C(=O)N(C)C)=C2NCC(=O)C) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to inhibit specific enzymes and pathways involved in cell proliferation and survival, particularly in cancer cells. The following mechanisms have been proposed based on recent studies:
- Inhibition of Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including lung (A549, HCC827), breast (MCF7), and colon (HCT116) cancer cells. The IC50 values for these cell lines ranged from 6.26 µM to 20.46 µM, indicating significant antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
- Induction of Apoptosis : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. For instance, a study reported a significant increase in caspase-3 activity in treated cells .
Research Findings
Several studies have evaluated the biological activity of this compound:
- Antitumor Activity : In vitro assays demonstrated that this compound exhibits potent antitumor activity against multiple cancer cell lines. For example:
- Selectivity and Toxicity : While the compound effectively inhibits cancer cell growth, it also affects normal lung fibroblast cells (MRC-5), suggesting that its selectivity may need optimization to reduce potential side effects . Further structural modifications are recommended to enhance selectivity towards cancer cells while minimizing cytotoxicity to normal cells.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- A study focusing on the synthesis and evaluation of related benzimidazole derivatives found that certain analogs exhibited superior anticancer properties compared to established drugs .
- Another investigation into the structure–activity relationship (SAR) revealed that modifications at specific positions on the benzimidazole ring could enhance biological activity while reducing toxicity .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound?
The compound is synthesized via multi-step reactions involving:
- Condensation : Reaction of benzimidazole precursors (e.g., 2-aminobenzimidazole derivatives) with activated pyrrolidine intermediates.
- Cyclization : Formation of the benzimidazol-2-ylidene group under basic conditions (e.g., piperidine catalysis).
- Coupling : Introduction of the trifluoromethylphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling.
Q. Key Conditions :
- Solvents: THF, DMF, or methanol for optimal solubility.
- Catalysts: Piperidine or trifluoroacetic acid to accelerate cyclization.
- Monitoring: Thin-layer chromatography (TLC) for reaction progress .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR to confirm the benzimidazol-2-ylidene moiety and pyrrolidine ring substituents.
- LC-MS : Validates molecular weight (e.g., ~450–500 g/mol range) and purity (>95%).
- FT-IR : Identifies carbonyl (C=O) and amide (N-H) functional groups .
Q. How can computational modeling optimize reaction design for this compound?
- Quantum Chemical Calculations : Predict transition states and reaction pathways for cyclization steps (e.g., DFT simulations).
- Molecular Docking : Models interactions with biological targets (e.g., enzymes like kinases) to guide structural modifications.
- ICReDD Methodology : Integrates computational reaction path searches with experimental validation to reduce trial-and-error synthesis .
Q. How to address contradictions in reported biological activity data?
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay protocols (e.g., IC50 vs. EC50).
- Orthogonal Assays : Combine enzymatic inhibition studies with cellular proliferation assays to confirm mechanisms.
- Structural Analog Comparison : Compare activity of trifluoromethylphenyl derivatives with chlorophenyl or methoxyphenyl analogs to identify SAR trends .
Q. Example Data Contradiction Analysis :
| Study | Reported Activity (IC50, μM) | Assay Type | Resolution Strategy |
|---|---|---|---|
| Study A | 0.5 ± 0.1 | Kinase Inhibition | Validate with SPR binding assays |
| Study B | 5.2 ± 1.3 | Cell Viability | Test metabolite stability |
Q. What strategies mitigate degradation during storage or biological testing?
- pH Stability Studies : Assess compound stability in buffers (pH 4–9) using HPLC.
- Lyophilization : Improve shelf-life by storing as a lyophilized powder at -80°C.
- Protective Groups : Introduce tert-butyl or acetyl groups to stabilize reactive sites (e.g., amide bonds) .
Q. How to elucidate the mechanism of action for this compound?
- Target Identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins.
- Kinetic Studies : Measure enzyme inhibition constants (Ki) under varying substrate concentrations.
- Metabolite Profiling : Identify active metabolites via LC-MS/MS in plasma or tissue homogenates .
Q. What are best practices for optimizing yield in large-scale synthesis?
- DoE (Design of Experiments) : Vary solvent ratios (e.g., DMF:H2O), temperature (60–100°C), and catalyst loading (5–20 mol%).
- Continuous Flow Chemistry : Enhances reproducibility for cyclization steps.
- Purification : Use flash chromatography with gradient elution (hexane:EtOAc) to isolate high-purity product .
Q. How does the trifluoromethyl group influence physicochemical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
